N-benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-4899203
CAS Number:
Molecular Formula: C25H23ClN4OS
Molecular Weight: 463.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is an organic compound containing a 1,2,4-triazole ring system. While its specific source remains unclear from the provided literature, it belongs to a class of compounds that have gained significant attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties [, , , , , , , , , ]. This compound is primarily studied in the context of medicinal chemistry and drug discovery research.

Synthesis Analysis
  • Formation of the 1,2,4-triazole ring: This can be achieved using various methods, often involving thiosemicarbazide derivatives as starting materials [, , ].
  • Introduction of substituents: The core triazole structure is further modified by introducing specific substituents at different positions of the ring. This may involve reactions like alkylation, acylation, or nucleophilic substitution, depending on the desired final structure [, , , ].
  • Coupling with the thioacetamide moiety: The final step often involves the reaction of a thiol intermediate with an appropriate chloroacetamide derivative to introduce the thioacetamide side chain [, , , ].
Applications
  • Antimicrobial agents: Research on similar triazole compounds suggests potential for developing new antibiotics and antifungals [, , ].
  • Anticancer drugs: Given the promising anticancer activity demonstrated by related triazole derivatives, this compound warrants further investigation as a potential lead for anticancer drug development [, ].
  • Antiviral agents: Considering the potent inhibitory activity of certain triazole compounds against HIV-1 reverse transcriptase, exploring this compound's antiviral potential is a viable research direction [, ].

1. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

  • Compound Description: This compound features a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group and at the 5-position with a (4-(methylsulfanyl)benzyl) moiety. The crystal structure of this compound reveals the presence of intermolecular N—H⋯N and weak C—H⋯O hydrogen bonds that contribute to its sheet-like arrangement in the solid state. []

2. 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives []

  • Compound Description: This series of compounds features a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group, at the 4-position with a phenyl ring, and at the 5-position with a (pyridine-4-yl) moiety. These derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. []

3. N-phenyl-2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide (5a) []

  • Compound Description: This compound, synthesized with a yield of 91%, features a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group, at the 4-position with an ethyl group, and at the 5-position with a (naphthalen-1-ylmethyl) moiety. This compound is part of a series designed to explore α‐glucosidase inhibitory potential. []

4. 2-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide []

  • Compound Description: This compound exhibits an 'extended' conformation in its crystal structure. It possesses a central 1,2,4-triazole ring substituted with a thioacetamide group at the 3-position, a phenyl ring at the 4-position, and a (4-chlorophenoxymethyl) group at the 5-position. The molecule displays various dihedral angles between the triazole ring and its substituents. Notably, it forms inversion dimers via N—H⋯N hydrogen bonds and further assembles into tape structures along a specific crystallographic direction through C—H⋯O hydrogen bonds. []

5. 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides []

  • Compound Description: This series of compounds, synthesized with yields ranging from 71-86%, is characterized by a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group and a methyl group at the 5-position. The acetamide nitrogen is further substituted with a (5-R-benzylthiazol-2-yl) group. These compounds have been evaluated for their anticancer activity against 60 cancer cell lines representing nine different cancer types. Notably, some compounds within this series, particularly those with R groups including 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, and 2,5-Cl2, showed promising activity against melanoma and breast cancer cell lines. []

6. 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h) derivatives []

  • Compound Description: This series of compounds features a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group, at the 4-position with a phenyl ring, and at the 5-position with a [(4-aminophenoxy)methyl] moiety. These derivatives exhibited promising antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines. []

7. 4H-1,2,4-тріазол-3-тіолу з 2-(2,6-дихлорофеніламіно)бензильним фрагментом []

  • Compound Description: This group of non-condensed derivatives incorporates both 4H-1,2,4-triazole and 2-(2,6-dichlorophenylamino)benzyl fragments within their structures. These compounds were synthesized through the heterocyclization of N-substituted thiosemicarbazides in an alkaline environment. Further modifications were carried out via S-alkylation reactions, leading to the introduction of N-aryl(thiophene-2-yl)substituted 2-chloroacetamides and 2-chloro-1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)ethanones. The structures of these compounds were confirmed using elemental analysis and 1H NMR spectral data. []

8. N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide []

  • Compound Description: This acefylline derivative demonstrated potent activity (cell viability = 22.55 ± 0.95%) against the human liver carcinoma (Hep G2 cell line), exceeding the activity of the parent drug acefylline (cell viability = 80 ± 3.87%). The structure of this derivative features a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group and various other substituents, including a purine moiety. In silico modeling studies revealed a favorable binding interaction with a specific target, which supports the observed antiproliferative activity. Notably, this compound exhibited minimal hemolytic activity and moderate clot lysis activity. []

9. N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d) []

  • Compound Description: These two compounds, part of a series of 3,4,5-trisubstituted 1,2,4-triazole derivatives, exhibited the most potent antimicrobial activity among the synthesized compounds. They feature a central 1,2,4-triazole ring with a thioacetamide group at the 3-position, a phenyl ring at the 4-position, and a quinoline moiety at the 5-position. The compounds demonstrated superior antifungal activity compared to their antibacterial activity, although their potency was lower than the standard drug used as a reference. Further analysis of their physicochemical properties indicated their suitability for oral administration. []

10. N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide []

  • Compound Description: This compound emerged as a promising candidate from a study focusing on exploring the 5-position substitution pattern of triazole non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibited potent inhibitory activity and acceptable aqueous solubility, making it a potential lead for developing new water-soluble triazole NNRTI salts. []

11. 2-{[4-amino-5- (2- hydroxyphenyl)-4H-1, 2, 4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31), 2-{[4-amino-5-(2- hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4- methoxyphenyl) acetamide (AM33), and 2-{[4-amino- 5-(2-hydroxyphenyl)- 4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (AM34) []

  • Compound Description: These three tri-substituted 1,2,4-triazole derivatives were identified as potent reverse transcriptase inhibitors through computational ligand docking studies using AutoDock 4.0. They demonstrated significant binding energy and interactions in the nanomolar range, indicating their potential as anti-AIDS drug candidates. These compounds share a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group and a (2-hydroxyphenyl) moiety at the 5-position. The variations lie in the substituents on the aromatic ring attached to the acetamide nitrogen. []

12. 4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole []

  • Compound Description: These compounds are part of a study that synthesized and evaluated the antimicrobial activity of novel triazole derivatives. These specific compounds exhibited potent activity against various Candida species and pathogenic bacteria. They share a central 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group and different alkyl substituents at the 5-position. Both compounds have a benzothiazole ring linked to the acetamide nitrogen. []

13. N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) []

  • Compound Description: This compound was identified as a potential FGFR-1 inhibitor through a pharmacophore-based virtual screening approach using infigratinib, a drug used to treat cholangiocarcinoma, as a template. Hit-1 exhibited a good LibDock score (123.289) and binding affinity score (-PLP1: -102.72) compared to infigratinib (LibDock score: 122.474, -PLP1: -143.19), suggesting its potential as a lead compound for further development. []

Properties

Product Name

N-benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-benzyl-2-[[4-(4-chlorophenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C25H23ClN4OS

Molecular Weight

463.0 g/mol

InChI

InChI=1S/C25H23ClN4OS/c26-21-12-14-22(15-13-21)30-23(16-11-19-7-3-1-4-8-19)28-29-25(30)32-18-24(31)27-17-20-9-5-2-6-10-20/h1-10,12-15H,11,16-18H2,(H,27,31)

InChI Key

DQCAAWDJDROXLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.